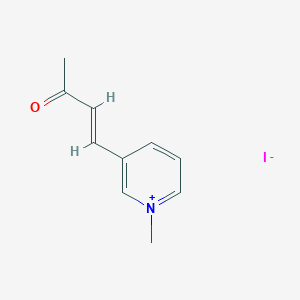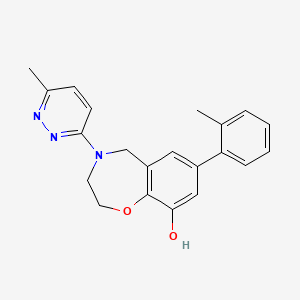![molecular formula C18H17N3O4 B5404397 methyl 4-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5404397.png)
methyl 4-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives closely related to the target compound involves multistep chemical reactions that yield complex structures with multiple functional groups. For instance, the synthesis of similar compounds has been achieved through cycloaddition reactions followed by substitution processes. One notable example includes the synthesis of triazafulvalene systems, where cycloaddition of imidazolidine derivatives with dimethyl acetylenedicarboxylate, followed by amine substitution, leads to compounds with significant structural complexity (Uršič, Svete, & Stanovnik, 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of imidazolidine rings, pyrrole units, and benzoate esters. These features contribute to a rigid framework that can influence the molecule's reactivity and interaction with other compounds. Crystal structure analyses often reveal detailed insights into the molecule's conformation and the interactions that stabilize its structure in the solid state.
Chemical Reactions and Properties
Compounds similar to the target molecule participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, leading to a wide range of derivatives. Their reactivity is significantly influenced by the functional groups present, with imidazolidinylidene and pyrrol units playing crucial roles in their chemical behavior. For example, the transformation of methyl 2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate into derivatives of pyrrole, imidazole, and pyrazole underlines the versatility of these compounds in synthetic chemistry (Stanovnik, Uršič, Bevk, Toplak, Grošelj, Meden, & Svete, 2006).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, are determined by their molecular structure. The presence of multiple ring systems and functional groups can lead to compounds with specific solubility profiles, which are essential for their application in various fields. The detailed physical properties often require comprehensive experimental studies to elucidate.
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability under different conditions, and interactions with other molecules, are central to understanding the compound's applications and behavior in chemical processes. For example, the ability of related compounds to undergo cycloaddition reactions with aldehydes and dimethyl acetylenedicarboxylate showcases their utility in synthesizing highly substituted furans, indicative of their broad chemical reactivity (Pan, Li, Yan, Xing, & Cheng, 2010).
Future Directions
The future directions for “methyl 4-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate” and similar compounds could involve further exploration of their therapeutic potential. Imidazole has become an important synthon in the development of new drugs, and its derivatives show a broad range of biological activities . Therefore, “methyl 4-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate” could potentially be used in the development of new therapeutic agents.
properties
IUPAC Name |
methyl 4-[3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-10-8-13(9-15-16(22)20-18(24)19-15)11(2)21(10)14-6-4-12(5-7-14)17(23)25-3/h4-9H,1-3H3,(H2,19,20,22,24)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDFNWPDTWSAFH-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C=C3C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)/C=C\3/C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR*,5S*,6S*,7aS*)-2-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5404326.png)
![3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile](/img/structure/B5404333.png)
![5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404357.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5404359.png)

![2-{[2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]amino}-N-methylethanesulfonamide dihydrochloride](/img/structure/B5404374.png)
![5-[(2,1,3-benzothiadiazol-4-ylmethyl)thio]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404382.png)
![1-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)piperidin-4-ol](/img/structure/B5404383.png)
![4-tert-butyl-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5404390.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5404416.png)

![N-[1-(hydroxymethyl)cyclopentyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5404431.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5404445.png)